molecular formula C14H15BO3 B154925 (2-(Benzyloxy)-5-methylphenyl)boronic acid CAS No. 127972-17-2

(2-(Benzyloxy)-5-methylphenyl)boronic acid

Cat. No.: B154925
CAS No.: 127972-17-2
M. Wt: 242.08 g/mol
InChI Key: AMBDTEZABFLVAD-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-5-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C14H15BO3 and its molecular weight is 242.08 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-(Benzyloxy)-5-methylphenylboronic acid is the formation of carbon-carbon bonds in organic compounds . This compound is an organoboron reagent, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Mode of Action

The mode of action of 2-(Benzyloxy)-5-methylphenylboronic acid involves its interaction with a transition metal catalyst, typically palladium, in a Suzuki-Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organoboron compound. In the transmetalation step, the organoboron compound transfers its organic group to the palladium .

Biochemical Pathways

The biochemical pathways affected by 2-(Benzyloxy)-5-methylphenylboronic acid are primarily related to the synthesis of organic compounds . The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various synthetic pathways, leading to the formation of complex organic structures .

Pharmacokinetics

Like other organoboron compounds, it is likely to have good stability and reactivity, which are crucial for its role in suzuki-miyaura cross-coupling reactions .

Result of Action

The result of the action of 2-(Benzyloxy)-5-methylphenylboronic acid is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of a wide range of complex organic structures, including biologically active compounds and polymers .

Action Environment

The action of 2-(Benzyloxy)-5-methylphenylboronic acid is influenced by various environmental factors, including the presence of a suitable catalyst (typically palladium), the pH of the reaction medium, and the temperature . These factors can significantly affect the efficiency and selectivity of the Suzuki-Miyaura cross-coupling reaction .

Properties

IUPAC Name

(5-methyl-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBDTEZABFLVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562402
Record name [2-(Benzyloxy)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127972-17-2
Record name [2-(Benzyloxy)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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